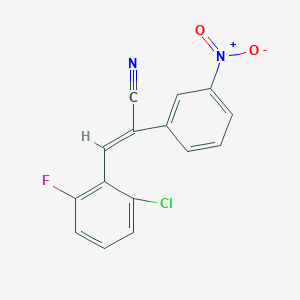

3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile

説明

Synthesis Analysis

The compound is synthesized through a reaction involving 2-chloro-6-fluorobenzaldehyde and (4-methoxyphenyl)acetonitrile in the presence of a base and a catalytic amount of tert-butylammonium bromide. The reaction proceeds at room temperature, resulting in the desired acrylonitrile. Single crystals suitable for structural analysis can be obtained through slow evaporation techniques using methanol as a solvent (Naveen et al., 2006).

Molecular Structure Analysis

X-ray crystallography reveals that the compound crystallizes in a certain space group with detailed geometric parameters. The structure showcases the Z-configuration of the olefinic bond irrespective of the substituents on the heterocyclic rings. This geometric information is crucial for understanding the compound's reactivity and interaction capabilities (Naveen et al., 2006).

Chemical Reactions and Properties

Acrylonitriles, including 3-(2-Chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile, undergo various organic transformations. Deprotonation of the α-carbon and subsequent alkylation are particularly noteworthy. These compounds are capable of being transformed into bioactive heterocycles, making them valuable in the synthesis of medicinally relevant compounds (Naveen et al., 2006).

Physical Properties Analysis

The synthesis and subsequent recrystallization procedures result in a compound with a specific melting point, indicating its purity and stability under defined conditions. The acquisition of single crystals suitable for X-ray diffraction studies further underscores its physical characteristics and suitability for detailed structural analyses (Naveen et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards nucleophiles and electrophiles, stem from its functional groups. The presence of the acrylonitrile group makes it a potential dipolarophile in [3+2] cycloaddition reactions, facilitating the construction of bioactive heterocycles. Its fluorine atom contributes to its chemical properties, making it significant in the realm of fluorine-containing medicinals (Naveen et al., 2006).

科学的研究の応用

Organic Chemistry and Material Science

- Acrylonitrile derivatives, including those with chloro, fluoro, and nitro substitutions, are critical in the synthesis of bioactive heterocycles. These compounds undergo various organic transformations, serving as precursors for constructing complex molecules with potential biological activity. For example, the synthesis and crystal structure of a similar compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, highlighted its role in C-C bond formation reactions and as a dipolarophile in the construction of bioactive heterocycles (Naveen et al., 2006).

- The synthesis of acrylonitriles and their derivatives is significant for developing fluorescent probes, as demonstrated by a π-conjugated cyanostilbene derivative, which showcases aggregation-induced emission features for potential applications in sensing and bioimaging (Wang et al., 2015).

Medicinal Chemistry

- Some acrylonitrile derivatives exhibit notable biological activities. For instance, the study on heteroarylacrylonitriles revealed their cytotoxic potency against human cancer cell lines, indicating their potential as anticancer agents. Structural analysis of these compounds showed the importance of substituent variation for activity enhancement (Sączewski et al., 2004).

- Another avenue of research involves the synthesis and evaluation of 2,3-diphenyl acrylonitriles bearing halogens as selective anticancer agents. These compounds demonstrated significant antiproliferative activity against various human cancer cell lines, highlighting the role of halogen substituents in enhancing anticancer activity (Li et al., 2018).

Advanced Polymer Materials

- Acrylonitrile derivatives are also pivotal in the synthesis of fluoropolymers, which are utilized in technologically demanding applications due to their high-performance properties. The use of supercritical fluids for polymerization presents an environmentally friendly alternative to traditional methods, which often rely on harmful solvents (Desimone et al., 1992).

特性

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O2/c16-14-5-2-6-15(17)13(14)8-11(9-18)10-3-1-4-12(7-10)19(20)21/h1-8H/b11-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRRLNDTJWADBP-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=C(C=CC=C2Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=C(C=CC=C2Cl)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)

![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)

![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)

![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)

![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)